methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate
Overview
Description
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate is a complex organic compound that belongs to the class of chromen-2-one derivatives This compound is characterized by the presence of a chromen-2-one core, which is a fused ring system consisting of a benzene ring and a pyrone ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate typically involves multi-step organic reactions. One common method is the condensation of 4-methoxyphenylacetic acid with 4-hydroxycoumarin in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions to facilitate the formation of the chromen-2-one core. The resulting intermediate is then esterified with methanol in the presence of a catalyst like sulfuric acid to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxyphenyl group, where nucleophiles like halides or amines replace the methoxy group.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.
Substitution: Halides or amines in the presence of a base like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or aminated derivatives.
Scientific Research Applications
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antioxidant, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs for treating diseases such as cancer and cardiovascular disorders.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate involves its interaction with specific molecular targets and pathways. The compound’s chromen-2-one core is known to interact with various enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in oxidative stress, thereby exerting antioxidant effects. Additionally, the compound’s structural features allow it to bind to specific receptors, influencing cellular signaling pathways and leading to therapeutic effects.
Comparison with Similar Compounds
Methyl {[4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}(phenyl)acetate can be compared with other chromen-2-one derivatives, such as:
Coumarin: A simpler chromen-2-one derivative with well-known anticoagulant properties.
Warfarin: A synthetic derivative of coumarin used as an anticoagulant medication.
Esculetin: A natural coumarin derivative with antioxidant and anti-inflammatory properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other similar compounds.
Properties
IUPAC Name |
methyl 2-[4-(4-methoxyphenyl)-2-oxochromen-7-yl]oxy-2-phenylacetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H20O6/c1-28-18-10-8-16(9-11-18)21-15-23(26)31-22-14-19(12-13-20(21)22)30-24(25(27)29-2)17-6-4-3-5-7-17/h3-15,24H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINQDZKVPSDIRM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC(=O)OC3=C2C=CC(=C3)OC(C4=CC=CC=C4)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H20O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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